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Technical Support Center: Atopaxar Hydrochloride and QTc Prolongation

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Compound of Interest		
Compound Name:	Atopaxar Hydrochloride	
Cat. No.:	B1665309	Get Quote

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for managing QTc prolongation associated with **Atopaxar hydrochloride**.

Frequently Asked Questions (FAQs)

Q1: What is Atopaxar hydrochloride and its mechanism of action?

Atopaxar hydrochloride is an orally active, reversible antagonist of the Protease-Activated Receptor-1 (PAR-1).[1][2][3] It functions by inhibiting thrombin-mediated platelet activation, a key process in the formation of blood clots.[4]

Q2: What is the evidence linking **Atopaxar hydrochloride** to QTc prolongation?

Phase II clinical trials, specifically the LANCELOT-ACS and LANCELOT-CAD studies, demonstrated a dose-dependent prolongation of the QTc interval in patients receiving higher doses of Atopaxar.[1][2][3][5][6] This observation was a contributing factor in the decision not to proceed with Phase III trials.

Q3: What is the proposed mechanism for Atopaxar-induced QTc prolongation?

The exact mechanism is not fully elucidated. However, PAR-1 activation is known to couple to G α q, G α 12/13, and G α i signaling pathways. Activation of G α q can lead to an increase in intracellular calcium concentrations. Alterations in intracellular calcium can modulate the



function of various cardiac ion channels, including potassium channels responsible for cardiac repolarization (e.g., the hERG channel). It is hypothesized that Atopaxar, by modulating PAR-1 signaling, may indirectly affect these ion channels, leading to a delay in ventricular repolarization and subsequent QTc prolongation.

Q4: What are the regulatory guidelines for assessing drug-induced QTc prolongation?

The primary regulatory guidelines are the International Council for Harmonisation (ICH) S7B (non-clinical) and E14 (clinical). These guidelines recommend a combination of in vitro and in vivo studies to assess a drug's potential to cause QTc prolongation. Key non-clinical assays include the hERG (human Ether-à-go-go-Related Gene) potassium channel assay, while clinical assessment often involves a Thorough QT (TQT) study.

Quantitative Data Summary

The following tables summarize the quantitative data on QTc prolongation from the LANCELOT-ACS and LANCELOT-CAD clinical trials.

Table 1: QTc Interval Data from the LANCELOT-ACS Trial[3]

Treatment Group	Mean QTc (msec)
Placebo	409.4
Atopaxar 50 mg	410.9
Atopaxar 100 mg	414.4
Atopaxar 200 mg	417.8

Table 2: QTc Interval Data from the LANCELOT-CAD Trial[1]



Treatment Group	Mean QTc (msec)	Percentage of Patients with >30 msec QTc Prolongation from Baseline
Placebo	415	4.6%
Atopaxar 50 mg	410	8.3%
Atopaxar 100 mg	416	10.2%
Atopaxar 200 mg	414	Not Reported

Experimental Protocols In Vitro hERG Assay

Objective: To assess the inhibitory effect of **Atopaxar hydrochloride** on the hERG potassium channel current.

Methodology:

- Cell Line: Human Embryonic Kidney (HEK293) cells stably expressing the hERG channel.
- Technique: Automated patch-clamp electrophysiology.
- Procedure:
 - Cells are cultured to an appropriate confluency and harvested.
 - A cell suspension is prepared in an extracellular solution.
 - The automated patch-clamp system captures individual cells and forms a giga-seal.
 - Whole-cell configuration is established.
 - hERG currents are elicited by a specific voltage-clamp protocol (e.g., a step to +20 mV for
 2-5 seconds followed by a repolarizing step to -50 mV to elicit a tail current).



- After a stable baseline recording, cells are perfused with increasing concentrations of Atopaxar hydrochloride.
- A known hERG blocker (e.g., E-4031) is used as a positive control.
- The effect of each concentration on the hERG tail current amplitude is measured.
- Data Analysis: The concentration-response curve is plotted, and the IC50 value (the concentration at which 50% of the hERG current is inhibited) is calculated.

In Vivo ECG Monitoring in a Conscious Animal Model

Objective: To evaluate the effect of **Atopaxar hydrochloride** on the QTc interval in a conscious, freely moving animal model (e.g., dog, non-human primate).

Methodology:

- Animal Model: Beagle dogs are a commonly used model for cardiovascular safety assessment.
- Technique: Surgical implantation of a radiotelemetry transmitter.
- Procedure:
 - Surgical Implantation: Under sterile conditions and appropriate anesthesia, a telemetry transmitter is surgically implanted. The body of the transmitter is typically placed in the abdominal cavity, and the ECG leads are positioned to obtain a clear and stable signal.
 - Recovery: A post-operative recovery period of at least one week is allowed.
 - Acclimatization: Animals are acclimated to the study environment to minimize stressrelated cardiovascular changes.
 - Baseline Recording: Baseline ECG data is continuously recorded for at least 24 hours prior to dosing.
 - Dosing: Atopaxar hydrochloride is administered orally at various dose levels. A vehicle control group is also included.



 ECG Recording: Continuous ECG recordings are collected for a specified period postdosing (e.g., 24-48 hours).

Data Analysis:

- The QT interval is measured from the onset of the QRS complex to the end of the T wave.
- The QT interval is corrected for heart rate (QTc) using a species-specific formula (e.g., Bazett's or Fridericia's correction, though individual correction factors are preferred).
- The change in QTc from baseline is calculated for each dose group and compared to the vehicle control.

Troubleshooting Guides

In Vitro hERG Assay

Issue	Potential Cause(s)	Recommended Solution(s)
High variability in IC50 values	- Inconsistent cell passage number- Temperature fluctuations- Instability of the test compound in solution	- Use cells within a defined passage number range Maintain a stable recording temperature (e.g., 35-37°C) Prepare fresh compound solutions for each experiment.
False positive results (hERG inhibition at low concentrations)	- Compound precipitation at high concentrations- Non- specific binding to the patch- clamp apparatus	- Visually inspect solutions for precipitation Use a lower concentration range Include a vehicle control with the same solvent concentration.
False negative results (no hERG inhibition when expected)	- Inactive compound (degradation)- Low compound concentration reaching the cells	- Verify compound integrity Ensure proper perfusion and solution exchange in the patch-clamp system.

In Vivo ECG Monitoring



Issue	Potential Cause(s)	Recommended Solution(s)
Noisy ECG signal	- Poor electrode placement- Animal movement artifacts	- Ensure secure and appropriate placement of ECG leads during surgery Allow for adequate acclimatization to minimize stress-induced movement.
Inaccurate QTc measurements	- Incorrect T-wave end detection- Inappropriate heart rate correction formula	- Use validated software for automated T-wave detection and manually verify a subset of recordings Use an individual animal-specific QT-RR correction factor if possible.
High inter-animal variability	- Stress or excitement in the animals- Differences in drug absorption and metabolism	- Ensure a calm and consistent study environment Increase the number of animals per group to improve statistical power. Correlate QTc changes with plasma concentrations of Atopaxar.

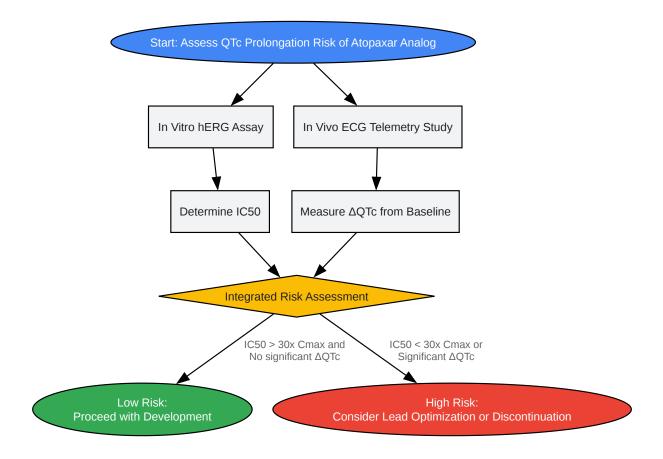
Visualizations



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Caption: Proposed signaling pathway for Atopaxar-induced QTc prolongation.





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Caption: Experimental workflow for assessing QTc prolongation risk.

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